AGD-0182

ADC Toxicology In Vivo Tolerability Therapeutic Window

ADC developers face payload selection challenges when non-cleavable linker architectures demand restricted bystander activity. AGD-0182 (CAS 1835700-14-5), a dolastatin 10-derived microtubule disruptor, addresses this need as a clinical-stage auristatin payload. • Validated in AGS62P1 (ASP1235) ADC with non-cleavable linker; Phase I trial NCT02864290 for AML. • Contains azide group enabling CuAAc/SPAAC click chemistry for targeted bioconjugation. • ≥98% purity (HPLC); room-temperature shipping; powder stable at -20°C for 3 years.

Molecular Formula C38H63N9O7
Molecular Weight 758.0 g/mol
Cat. No. B12405957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGD-0182
Molecular FormulaC38H63N9O7
Molecular Weight758.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)C(C(C)N=[N+]=[N-])NC(=O)C(C(C)C)NC
InChIInChI=1S/C38H63N9O7/c1-11-23(4)33(46(8)38(52)32(25(6)44-45-40)43-37(51)31(41-7)22(2)3)29(53-9)21-30(48)47-19-15-18-28(47)34(54-10)24(5)36(50)42-27(35(39)49)20-26-16-13-12-14-17-26/h12-14,16-17,22-25,27-29,31-34,41H,11,15,18-21H2,1-10H3,(H2,39,49)(H,42,50)(H,43,51)/t23-,24+,25-,27-,28-,29+,31-,32-,33-,34+/m0/s1
InChIKeyTYROHBPOIIUEQF-HFQNRHNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomethyl Auristatin F (MMAF): A Charged Auristatin ADC Payload with Reduced Cell Permeability


Monomethyl Auristatin F (MMAF) is a synthetic pentapeptide analogue of the marine natural product dolastatin 10, belonging to the auristatin class of microtubule-disrupting antimitotic agents [1]. It functions as a potent cytotoxic payload in antibody-drug conjugates (ADCs), binding to tubulin at the vinca alkaloid binding domain to inhibit microtubule polymerization and induce G2/M cell cycle arrest [2]. MMAF is structurally distinguished from its close analogue monomethyl auristatin E (MMAE) by the presence of a charged C-terminal phenylalanine residue, which confers increased hydrophilicity and significantly reduced cell membrane permeability relative to the uncharged MMAE [3].

Why Auristatin Payload Selection Matters: MMAF vs. MMAE Differentiation in ADC Development


Auristatin payloads are not functionally interchangeable despite their shared mechanism of microtubule inhibition. The C-terminal residue chemistry dictates fundamental differences in membrane permeability, which in turn determines bystander effect magnitude, off-target accumulation in normal tissues, and maximum tolerated dose profiles [1]. MMAF's charged phenylalanine renders it substantially less cell-permeable as a free drug than MMAE, resulting in attenuated free-drug cytotoxicity and reduced radiosensitization capacity when not conjugated to a targeting moiety [2]. Conversely, this same property confers a key advantage in ADC applications: MMAF conjugates exhibit decreased bystander-mediated killing of antigen-negative neighboring cells and reduced drug accumulation in normal tissue surrounding tumors compared to MMAE conjugates [3]. Consequently, substituting MMAF with MMAE—or vice versa—in an ADC construct is not a neutral decision; it actively reshapes the therapeutic index, toxicity profile, and suitability for specific tumor biology contexts.

Quantitative Differentiation of Monomethyl Auristatin F (MMAF) from Closest Auristatin Analogs


Maximum Tolerated Dose (MTD) Advantage: MMAF vs. MMAE in Murine Models

Free MMAF exhibits a significantly higher maximum tolerated dose (MTD) in mice compared to free MMAE, demonstrating a greater than 16-fold improvement in tolerability [1]. This differential in vivo toxicity profile is attributed to MMAF's reduced cell permeability and charged C-terminal phenylalanine residue, which limits nonspecific cellular uptake and systemic toxicity relative to the membrane-permeable MMAE .

ADC Toxicology In Vivo Tolerability Therapeutic Window

Reduced Bystander Effect: MMAF-Conjugated ADCs Exhibit Decreased Off-Target Killing vs. MMAE ADCs

When conjugated to targeting antibodies (trastuzumab or pertuzumab), MMAF ADCs demonstrated decreased bystander and off-target effects compared with MMAE ADCs [1]. In murine xenograft models, MMAF anti-HER2 antibody conjugates showed less drug accumulation in normal tissue surrounding tumors relative to MMAE conjugates [2]. This differential arises from MMAF's limited cell permeability as a free drug, which restricts diffusion of released payload away from antigen-positive target cells [3].

ADC Selectivity Bystander Effect Tumor Microenvironment

Free Drug Cytotoxicity Attenuation: MMAF IC50 Values vs. MMAE in Unconjugated Form

MMAF exhibits attenuated cytotoxic activity as a free drug compared to MMAE, a property attributed to impaired intracellular access resulting from its charged C-terminal phenylalanine residue [1]. In unconjugated form, MMAF shows IC50 values in the nanomolar range across various cancer cell lines: 119 nM (Karpas 299), 105 nM (H3396), 257 nM (786-O), and 200 nM (Caki-1) . While both MMAE and MMAF are potent antimitotic agents with IC50 values in the nM range, the cytotoxic activity of MMAF is attenuated relative to MMAE, which bears an uncharged norephedrine at the C-terminus [2].

In Vitro Cytotoxicity Cell Permeability Free Payload Potency

ADC Potency Enhancement: cAC10-L1-MMAF4 >2,200-Fold More Potent than Free MMAF

Antibody conjugation dramatically amplifies MMAF's cytotoxic potency. The cAC10-L1-MMAF4 ADC (anti-CD30 mAb conjugated to MMAF via a valine-citrulline cleavable linker) demonstrated an average of >2,200-fold greater potency than free MMAF across a panel of CD30-positive hematologic cell lines [1]. The cAC10-L1-MMAF4 ADC achieved an MTD of 50 mg/kg in mice and 15 mg/kg in rats . Both cAC10-L1-MMAE and cAC10-L1-MMAF ADCs were approximately equipotent in vitro despite free MMAF being attenuated relative to free MMAE, indicating that conjugation overcomes the intracellular access barrier imposed by MMAF's charged C-terminus [2].

ADC Efficacy Targeted Delivery Potency Amplification

Noncleavable Linker Compatibility: cAC10-L4-MMAF Achieves >3-Fold MTD Improvement Over L1 Linker ADC

MMAF is uniquely tolerant of conjugation via noncleavable maleimidocaproyl (L4) linkers, whereas MMAE typically requires cleavable valine-citrulline (vc) linkers for optimal activity. The cAC10-L4-MMAF ADC (noncleavable linker) was approximately as potent in vitro as cAC10-L1-MMAF (cleavable linker) against a large panel of cell lines and was equally potent in vivo [1]. Importantly, cAC10-L4-MMAF was tolerated at >3 times the MTD of cAC10-L1-MMAF, demonstrating that linker selection significantly impacts the therapeutic index [2]. LCMS analysis indicated that drug released from cAC10-L4-MMAF was the cysteine-L4-MMAF adduct, likely arising from mAb degradation within target cell lysosomes [3].

Linker Technology ADC Stability Toxicity Optimization

Optimal Application Scenarios for Monomethyl Auristatin F (MMAF) in ADC Development


ADCs Targeting Homogeneous Antigen-Positive Tumors Where Minimizing Bystander Toxicity is Critical

Based on evidence of reduced bystander effect and decreased drug accumulation in normal tissue surrounding tumors compared to MMAE conjugates [1], MMAF is optimally deployed as a payload in ADCs targeting tumor-associated antigens with homogeneous expression patterns. This application scenario is particularly relevant for hematologic malignancies and solid tumors where antigen-negative normal tissue is in close proximity to the tumor microenvironment, and where off-target payload diffusion could cause dose-limiting toxicities. MMAF's limited membrane permeability restricts released drug to the immediate vicinity of antigen-positive target cells, preserving therapeutic index [2].

ADC Constructs Utilizing Noncleavable Linkers for Enhanced Tolerability

MMAF demonstrates compatibility with noncleavable maleimidocaproyl (L4) linkers without loss of in vitro or in vivo potency, while achieving >3-fold improvement in MTD compared to cleavable linker constructs [1]. This property makes MMAF the preferred auristatin payload for ADC development programs prioritizing noncleavable linker architectures, which may offer advantages in stability, manufacturing simplicity, and reduced premature payload release. The released cysteine-L4-MMAF adduct remains trapped intracellularly, further limiting off-target effects [2].

Radiosensitization Applications Requiring Tumor-Selective Activity

When conjugated to targeting antibodies, MMAF was as efficacious as MMAE in blocking HER2-expressing tumor cells in G2-M phase and selectively radiosensitized HER2-rich tumor cells [1]. Systemically injected MMAF anti-HER2 conjugates combined with focal ionizing radiation increased tumor control and improved survival of mice with HER2-rich tumor xenografts [2]. MMAF's reduced off-target accumulation makes it particularly suitable for combination with localized radiotherapy, where minimizing radiosensitization of normal tissue is essential for therapeutic ratio optimization.

Comparator Studies and SAR Programs for Next-Generation Auristatin Analogs

MMAF serves as a critical reference standard in structure-activity relationship (SAR) studies aimed at developing novel auristatin derivatives. Four of ten N-terminal modified dolastatin 10 analogues showed enhanced potency against HCT116 human colon cancer cells compared to parent MMAF in vitro [1]. Similarly, novel MMAF analogues with modifications at P1 and P5 side chains demonstrated differential tubulin inhibition and cytotoxicity profiles relative to MMAF [2]. Procurement of well-characterized MMAF is essential for establishing baseline activity in these SAR investigations.

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